Glycyl-L-glutamine monohydrate

Catalog No.
S771654
CAS No.
172669-64-6
M.F
C7H15N3O5
M. Wt
221.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycyl-L-glutamine monohydrate

CAS Number

172669-64-6

Product Name

Glycyl-L-glutamine monohydrate

IUPAC Name

(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid;hydrate

Molecular Formula

C7H15N3O5

Molecular Weight

221.21 g/mol

InChI

InChI=1S/C7H13N3O4.H2O/c8-3-6(12)10-4(7(13)14)1-2-5(9)11;/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14);1H2/t4-;/m0./s1

InChI Key

KLFWVRQACSYLOH-WCCKRBBISA-N

SMILES

C(CC(=O)N)C(C(=O)O)NC(=O)CN.O

Synonyms

Gly-Gln, glycyl-L-glutamine, glycylglutamine

Canonical SMILES

C(CC(=O)N)C(C(=O)O)NC(=O)CN.O

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CN.O

Synthesis and Characterization:

Glycyl-L-glutamine monohydrate is a dipeptide molecule, meaning it is formed by linking two amino acids, glycine and L-glutamine, through a peptide bond. Researchers have employed various methods for its synthesis, including enzymatic and solid-phase peptide synthesis techniques.

Following synthesis, characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are used to confirm the structure and purity of the synthesized Glycyl-L-glutamine monohydrate.

Potential applications in medicine:

Studies have explored the potential therapeutic applications of Glycyl-L-glutamine monohydrate in various medical conditions.

  • Gastrointestinal disorders: Research suggests Glycyl-L-glutamine monohydrate might promote intestinal barrier function and reduce inflammation in conditions like inflammatory bowel disease (IBD) and ulcerative colitis. However, further clinical trials are needed to confirm its efficacy.
  • Neurological disorders: Some studies have investigated the potential role of Glycyl-L-glutamine monohydrate in managing neurological conditions like Alzheimer's disease and Parkinson's disease. However, the evidence is limited, and more research is necessary to establish its effectiveness.

Research on its biological functions:

Scientific research is ongoing to understand the biological functions of Glycyl-L-glutamine monohydrate.

  • Immune function: Studies suggest it might play a role in supporting the immune system, but the exact mechanisms and clinical significance remain unclear.
  • Muscle metabolism: Some research indicates that Glycyl-L-glutamine monohydrate might influence muscle protein synthesis, but more robust evidence is needed to confirm its impact on muscle health.

Glycyl-L-glutamine monohydrate is a dipeptide formed from the amino acids glycine and L-glutamine, with the chemical formula C7H15N3O5H2OC_7H_{15}N_3O_5\cdot H_2O and a CAS number of 172669-64-6. It appears as a white to almost white crystalline powder and is known for its stability under proper conditions. This compound is notable for its role in various biological processes, particularly in supporting the synthesis of glutathione, a vital antioxidant in the human body .

Research suggests Gly-Gln may act in the central nervous system, potentially influencing opioid signaling pathways. Studies have shown it can inhibit morphine-induced respiratory depression without affecting its analgesic effects in rats []. However, the exact mechanism by which Gly-Gln exerts its effects remains under investigation.

  • Formation of N-chloracetyl-L-glutamic acid:
    L glutamic acid+chloracetyl chlorideN chloracetyl L glutamic acid\text{L glutamic acid}+\text{chloracetyl chloride}\rightarrow \text{N chloracetyl L glutamic acid}
  • Cyclization:
    N chloracetyl L glutamic acid+acetic anhydrideN chloracetyl L glutamic anhydride\text{N chloracetyl L glutamic acid}+\text{acetic anhydride}\rightarrow \text{N chloracetyl L glutamic anhydride}
  • Final product formation:
    N chloracetyl L glutamic anhydride+ammoniaglycyl L glutamine monohydrate\text{N chloracetyl L glutamic anhydride}+\text{ammonia}\rightarrow \text{glycyl L glutamine monohydrate}

Glycyl-L-glutamine monohydrate exhibits significant biological activity, primarily related to its role as a precursor for glutathione synthesis. Glutathione is crucial for cellular defense against oxidative stress and plays a role in detoxification processes. Additionally, glycyl-L-glutamine has been studied for its potential benefits in enhancing gut health and supporting immune function .

The synthesis methods for glycyl-L-glutamine monohydrate primarily involve acylation reactions. A notable method includes:

  • Acylation Reaction: Chloracetyl chloride is reacted with L-glutamic acid at low temperatures (0-5 °C) to form N-chloracetyl derivatives.
  • Cyclization and Ammonolysis: The N-chloracetyl derivatives are treated with acetic anhydride followed by ammonia to yield the final product .

These methods emphasize the importance of controlling reaction conditions to maximize yield and purity.

Glycyl-L-glutamine monohydrate finds applications in various fields:

  • Nutritional Supplements: It is often included in formulations aimed at enhancing athletic performance and recovery.
  • Pharmaceuticals: Its role in glutathione production makes it valuable in therapies targeting oxidative stress-related conditions.
  • Research: Used in studies investigating peptide interactions and biological mechanisms involving glutathione .

Research has indicated that glycyl-L-glutamine monohydrate can interact with various compounds, influencing their bioavailability and efficacy. For example, studies involving complexes formed between glycyl-L-glutamine and metal ions like bismuth have shown altered properties that can enhance therapeutic outcomes . These interactions highlight its potential as a versatile agent in drug formulation.

Glycyl-L-glutamine monohydrate shares similarities with several other peptides and amino acids. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaUnique Features
GlycineC2H5NO2C_2H_5NO_2Simplest amino acid; no side chain
L-GlutamineC5H10N2O3C_5H_{10}N_2O_3Precursor to neurotransmitters; involved in metabolism
Glycyl-L-alanineC5H10N2O3C_5H_{10}N_2O_3Similar structure; different amino acid composition
Glycyl-L-cysteineC5H10N2O3SC_5H_{10}N_2O_3SContains sulfur; involved in antioxidant activity

Glycyl-L-glutamine monohydrate's unique combination of glycine and L-glutamine allows it to play specific roles in metabolic processes that are distinct from those of its counterparts, particularly in supporting glutathione synthesis and enhancing cellular defense mechanisms against oxidative stress.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

221.10117059 g/mol

Monoisotopic Mass

221.10117059 g/mol

Heavy Atom Count

15

UNII

668A00JUHO

Sequence

GQ

Other CAS

172669-64-6

Dates

Modify: 2023-08-15

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